Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Benzoxazole vs. Benzothiazole Analog
The target compound 302935-71-3 exhibits an IC50 of 15 µM against the MCF-7 breast adenocarcinoma cell line, representing a 2-fold higher potency compared to its benzothiazole analog (CAS 306280-21-7), which shows an IC50 of 30 µM under the same assay conditions . This indicates that the benzo[d]oxazole terminal heterocycle confers superior antiproliferative activity relative to its benzothiazole counterpart in this breast cancer model.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole (CAS 306280-21-7): IC50 = 30 µM |
| Quantified Difference | 2.0-fold lower IC50 (greater potency) for the target compound |
| Conditions | MCF-7 breast adenocarcinoma cell line; in vitro cytotoxicity assay (vendor-reported comparative data) |
Why This Matters
Researchers requiring selective cytotoxicity against MCF-7 breast cancer cells should prioritize the benzoxazole variant over the benzothiazole analog to achieve approximately 2-fold greater potency.
